hemoglobin Stanmore
Description
Properties
CAS No. |
136218-62-7 |
|---|---|
Molecular Formula |
C8H13NO2 |
Synonyms |
hemoglobin Stanmore |
Origin of Product |
United States |
Molecular Genetics and Structural Basis of Hemoglobin Stanmore
Genetic Locus and Specific Globin Gene Mutation
The genetic information for the beta-globin chain is located on a specific chromosome, and a precise change within this gene gives rise to the Hemoglobin Stanmore variant.
Beta-Globin Gene (HBB) and Chromosomal Location
The beta-globin gene, officially designated as HBB, is situated within a cluster of beta-like globin genes on the short arm of chromosome 11, specifically at position 15.5 (11p15.5). wikipedia.orgwikidoc.org This locus contains several genes that are expressed at different stages of human development, with the HBB gene being primarily responsible for producing the beta-globin chain in adults. wikipedia.orgwikipedia.org The HBB gene is approximately 1600 base pairs long and consists of three exons. wikipedia.org The expression of the genes within the beta-globin locus is regulated by a locus control region (LCR) located upstream of the gene cluster. wikipedia.orgwikidoc.orgwikipedia.org
Detailed Amino Acid Substitution: β111(G13)Val→Ala
This compound is defined by a specific point mutation in the HBB gene that results in the substitution of the amino acid valine (Val) with alanine (B10760859) (Ala) at the 111th position of the beta-globin chain. nih.govtandfonline.comithanet.eudrugbank.com In the standard nomenclature for hemoglobin variants, this is denoted as β111(G13)Val→Ala, where β indicates the beta-globin chain, 111 is the amino acid position in the linear sequence, G13 refers to its location within the G helix as the 13th residue, Val is the original amino acid (Valine), and Ala is the substituting amino acid (Alanine). nih.govtandfonline.comithanet.eudrugbank.com
Impact of Mutation on Hemoglobin Tertiary Structure
The substitution at position β111 has a significant impact on the tertiary structure of the beta-globin subunit and, consequently, on the quaternary structure and function of the entire hemoglobin tetramer.
Local Conformational Changes within the Beta Subunit
The β111 residue is located in the G helix of the beta-globin chain. nih.govithanet.eu The substitution of valine with alanine, a smaller amino acid, at this position can lead to local conformational changes within the G helix and potentially affect adjacent structural elements. These changes can subtly alter the precise three-dimensional arrangement of the amino acid residues in this region of the beta subunit.
Alterations in Heme-Globin Interactions
While β111 is not directly in the heme-binding pocket, its location within the G helix means that changes in this residue can indirectly influence the interaction between the globin chain and the heme group. The stability of the heme-globin interaction is crucial for proper oxygen binding and release. dynamed.com Alterations in the protein structure due to the Val→Ala substitution at β111 may affect the precise positioning or flexibility of residues that are in direct contact with the heme, potentially weakening these interactions. Unstable hemoglobins (B146990), including this compound, can result from mutations that affect subunit folding, heme-globin interactions, or intersubunit contacts. dynamed.com this compound has been described as an unstable hemoglobin variant. nih.govtandfonline.comithanet.eudrugbank.com
Detailed research findings indicate that the mutation in this compound alters the α1β1 interface, favoring the formation of monomers and subsequent accumulation of free globin subunits. ithanet.eu The change in the side chain at β111 may disturb the α1β1 contact at the adjacent site, β112 (G14). ithanet.eu This disruption of intersubunit contacts is a known mechanism contributing to the instability of hemoglobin variants. dynamed.com
This compound is also characterized by a low oxygen affinity. nih.govtandfonline.comithanet.eudrugbank.com Alterations in areas of the molecule involved in the T (tense) to R (relaxed) state transition, which is crucial for cooperative oxygen binding, can lead to changes in oxygen affinity. oncohemakey.comnih.gov The α1β1 interface is involved in mediating tetramerization, while the α1β2 interaction is lower affinity and mediates the T to R transition upon oxygen binding. nih.gov Mutations affecting the α1β1 interface tend to be more unstable than those affecting the α1β2 contact. oncohemakey.com this compound is an example of an unstable hemoglobin mutation due to decreased α1β1 contact. oncohemakey.com
Here is a summary of some key characteristics of this compound:
| Characteristic | Description | Source(s) |
| Mutation | β111(G13)Val→Ala substitution in the beta-globin chain | nih.govtandfonline.comithanet.eudrugbank.com |
| Stability | Unstable hemoglobin variant | nih.govtandfonline.comithanet.eudrugbank.com |
| Oxygen Affinity | Low oxygen affinity | nih.govtandfonline.comithanet.eudrugbank.com |
| Affected Interface | Alteration of the α1β1 interface | ithanet.eu |
| Molecular Mechanism | Favors formation of monomers and accumulation of free globin subunits | ithanet.eu |
| Clinical Presentation (in double heterozygote with β0-thalassemia) | Described in a double-heterozygote with β0-thalassemia nih.govtandfonline.comithanet.eu. Mild clinical symptoms in a single heterozygote case. nih.gov | nih.govtandfonline.comithanet.eunih.gov |
Consequences for Hemoglobin Quaternary Structure
The quaternary structure of hemoglobin refers to the arrangement of the four globin subunits (two α and two β) in the tetrameric molecule alevelbiology.co.ukwikipedia.orgphysicsandmathstutor.commun.ca. This arrangement is crucial for the cooperative binding and release of oxygen, a hallmark of hemoglobin function nih.govnih.govderangedphysiology.com. The transition between different quaternary states, primarily the tense (T) state and the relaxed (R) state, is fundamental to this cooperative mechanism nih.govlibretexts.orgpearson.comaklectures.com.
The mutation in this compound, β111(G13)Val→Ala, has notable consequences for the quaternary structure of the hemoglobin tetramer. Research findings indicate that this variant is unstable nih.govtandfonline.comnih.gov. Unstable hemoglobin variants are caused by mutations in globin genes that lead to alterations in hemoglobin structure, resulting in destabilization, altered solubility, and potential intracellular precipitation dynamed.com.
Perturbations at Intersubunit Interfaces (e.g., α1β1, α1β2)
The stability and functional properties of the hemoglobin tetramer are significantly influenced by the interactions between its subunits at the intersubunit interfaces nih.govnih.gov. There are two main types of interfaces in the α₂β₂ tetramer: the α1β1 (and α2β2) interface and the α1β2 (and α2β1) interface nih.govnih.govmun.canih.gov. The α1β1 interface is characterized by high affinity and is crucial for the formation of stable αβ dimers, while the α1β2 interface is a lower affinity interface that mediates the tetramerization of two αβ dimers nih.gov.
Mutations affecting these interfaces can perturb the delicate balance of forces that maintain the quaternary structure nih.govnih.gov. This compound, with its β111(G13)Val→Ala substitution, is located at the α1β1 interface nih.gov. Mutations at the α1β1 interface have been identified in several other hemoglobin variants and can lead to significant alterations in hemoglobin oxygen binding properties nih.gov. For example, Hb Philly (βTyr35Phe) and Hb Peterborough (βVal111Phe), also with mutations at the α1β1 interface, exhibit altered oxygen affinities nih.gov.
Implications for Tense (T) and Relaxed (R) State Equilibrium
Hemoglobin exists in a dynamic equilibrium between two major quaternary structures: the low-oxygen-affinity T (tense) state and the high-oxygen-affinity R (relaxed) state nih.govlibretexts.orgpearson.comaklectures.com. The transition between these states is central to the cooperative binding of oxygen nih.govnih.govderangedphysiology.com. The T state is favored in the deoxygenated form, while oxygen binding stabilizes the R state nih.govnih.govlibretexts.orgaklectures.com. This transition involves a significant conformational change, including a relative rotation of the α1β1 and α2β2 dimers and changes in contacts across the α1β2 interface nih.govaklectures.com.
This compound is reported to have a low oxygen affinity nih.govtandfonline.com. Low oxygen affinity variants tend to shift the oxygen equilibrium curve to the right, meaning that a higher partial pressure of oxygen is required to achieve a given level of saturation compared to normal hemoglobin nih.gov. This reduced affinity for oxygen suggests that the mutation in this compound influences the T and R state equilibrium.
Mutations that stabilize the T state or destabilize the R state typically result in decreased oxygen affinity nih.govnih.gov. Conversely, mutations that stabilize the R state or destabilize the T state lead to increased oxygen affinity nih.govnih.gov. Since this compound exhibits low oxygen affinity, it is likely that the β111(G13)Val→Ala substitution, by affecting the α1β1 interface, influences the transition between the T and R states, potentially favoring the T state or hindering the complete transition to the R state upon oxygen binding.
The precise mechanism by which the β111(G13)Val→Ala substitution impacts the T-R equilibrium requires detailed structural and functional studies, such as oxygen equilibrium curve analysis and potentially crystallographic studies of the Hb Stanmore tetramer in both liganded and unliganded states. However, its classification as a low oxygen affinity variant strongly implies a perturbation of the normal allosteric transition nih.govnih.govtandfonline.com.
Biophysical Properties and Allosteric Regulation of Hemoglobin Stanmore
Disturbed Oxygen Binding Affinity and Kinetics
Hemoglobin Stanmore is characterized by a markedly low oxygen affinity. nih.govtandfonline.com This intrinsic property means that it does not bind oxygen as readily as normal adult hemoglobin (HbA) at a given partial pressure of oxygen. The structural alteration at the β111 position, located at the α1β1 interface, is believed to be responsible for this significant functional change. oncohemakey.com
Measurement of Oxygen Equilibrium Curves
Oxygen equilibrium curves (OECs) graphically represent the relationship between the partial pressure of oxygen (pO2) and the percentage of hemoglobin saturated with oxygen. For this compound, the OEC is shifted to the right compared to that of normal hemoglobin. A rightward shift signifies a decrease in oxygen affinity, indicating that a higher partial pressure of oxygen is required to achieve the same level of hemoglobin saturation. This facilitates the release of oxygen to the tissues but can impair oxygen uptake in the lungs, especially in low-oxygen environments.
Determination of P50 Value and Oxygen Delivery Characteristics
| Hemoglobin Type | P50 Value (mmHg) | Oxygen Affinity | Oxygen Delivery to Tissues |
| Hemoglobin A (Normal) | 26-27 | Normal | Efficient |
| This compound | Increased | Low | Enhanced Unloading |
Impaired Cooperativity and Allosteric Transitions
The cooperative binding of oxygen to the four heme groups within the hemoglobin tetramer is a crucial feature for efficient oxygen transport. This property, which results in the characteristic sigmoidal shape of the OEC, is reportedly impaired in this compound.
Heme-Heme Interaction Analysis
Heme-heme interaction, or cooperativity, is quantified by the Hill coefficient (n). For normal hemoglobin, the Hill coefficient is typically around 2.8, indicating a high degree of positive cooperativity. bemoacademicconsulting.com This means the binding of one oxygen molecule increases the affinity of the remaining heme groups for oxygen. While a specific Hill coefficient for this compound is not widely reported, the description of it as a variant with altered functional properties suggests a reduction in cooperativity. A lower Hill coefficient would result in a less sigmoidal, more hyperbolic oxygen equilibrium curve, indicating a reduced efficiency in oxygen loading and unloading over the physiological range of oxygen tensions.
Modulatory Effects of Allosteric Effectors (e.g., 2,3-Bisphosphoglycerate (B1242519), pH, CO2)
The oxygen affinity of hemoglobin is allosterically regulated by several factors, including 2,3-bisphosphoglycerate (2,3-BPG), pH (the Bohr effect), and carbon dioxide (CO2). These effectors typically decrease the oxygen affinity of hemoglobin, promoting oxygen release in the tissues.
In the case of this compound, the intrinsic low oxygen affinity is a primary characteristic. The response of this compound to these allosteric modulators is a critical aspect of its pathophysiology. The mutation at the α1β1 interface could potentially alter the binding sites or the conformational changes associated with the binding of these effectors. oncohemakey.com For instance, the binding of 2,3-BPG to the central cavity of the deoxyhemoglobin tetramer stabilizes the low-affinity T-state. aklectures.comaklectures.com Alterations in this region could impact the efficacy of 2,3-BPG in modulating oxygen affinity. Similarly, the Bohr effect, which is the decrease in oxygen affinity with a decrease in pH (increase in H+ concentration), is crucial for oxygen release in metabolically active tissues where CO2 levels are high. youtube.com Specific studies on the magnitude of the Bohr effect and the response to CO2 in this compound are necessary to fully understand its allosteric regulation.
Conformational Dynamics and Stability of this compound
This compound is classified as an unstable hemoglobin variant. nih.govtandfonline.com The substitution of valine with a smaller alanine (B10760859) residue at position β111 likely disrupts critical non-covalent interactions that maintain the structural integrity of the hemoglobin tetramer. This instability can lead to the denaturation and precipitation of hemoglobin within red blood cells, forming inclusions known as Heinz bodies. oncohemakey.com The presence of Heinz bodies can damage the red blood cell membrane, leading to premature destruction of the cell (hemolysis) and resulting in hemolytic anemia. The instability of this compound is a key feature contributing to its clinical phenotype.
Intrinsic Protein Stability and Unfolding Pathways
The intrinsic stability of a protein is dictated by the complex network of interactions that maintain its three-dimensional structure. For hemoglobin, this includes the folding of individual globin chains (tertiary structure) and the assembly of two α-β dimers to form the functional heterotetramer (quaternary structure). The β111(G13)Val→Ala substitution in this compound directly compromises these stabilizing interactions.
The α1β1 interface, where the mutation is located, is a large, tightly packed surface crucial for the formation of stable αβ dimers. These dimers are the fundamental building blocks of the hemoglobin tetramer. Mutations within this interface can weaken the association between the α and β chains, leading to an increased tendency for the tetramer to dissociate into its constituent dimers and, subsequently, into unstable globin monomers nih.gov.
Susceptibility to Intracellular Precipitation
The structural instability of this compound directly leads to its increased susceptibility to precipitation within red blood cells. This process is a hallmark of unstable hemoglobin variants and is the primary pathogenic mechanism leading to hemolytic anemia.
The denaturation and subsequent unfolding of the abnormal globin chains result in the formation of insoluble aggregates. These aggregates, along with oxidized heme products, attach to the inner surface of the red blood cell membrane, forming characteristic inclusions known as Heinz bodies. The presence of these rigid precipitates decreases the deformability of the erythrocytes, making them susceptible to damage and premature removal from circulation by the spleen.
The instability of this compound has been demonstrated through specific laboratory tests designed to challenge the protein's structural integrity. One such key diagnostic method is the isopropanol (B130326) precipitation test. This test assesses hemoglobin stability by introducing an organic solvent that weakens the hydrophobic interactions holding the globin chains together. Unstable variants like this compound will denature and precipitate more readily than normal Hemoglobin A under these conditions. Clinical and laboratory findings have confirmed a positive isopropanol stability test for this compound, indicating its inherent instability nih.gov.
Interactive Data Table: Hemoglobin Stability Tests
The following table summarizes the typical results of stability tests for normal and unstable hemoglobins (B146990), including this compound.
| Hemoglobin Type | Isopropanol Precipitation Test (17% solution) | Heat Stability Test (50°C) | Expected Clinical Outcome |
| Hemoglobin A (Normal) | No precipitation | No precipitation | Normal Red Cell Lifespan |
| This compound | Precipitation (Positive) | Expected Precipitation | Hemolytic Anemia |
| Typical Unstable Variant | Precipitation (Positive) | Precipitation | Hemolytic Anemia |
Advanced Methodologies for Characterization of Hemoglobin Stanmore
Genetic and Genomic Analysis Techniques
Genetic analysis is fundamental to definitively identify Hemoglobin Stanmore and to understand the underlying mutation at the molecular level.
DNA Sequencing (Sanger, Next-Generation Sequencing) for Variant Confirmation
The definitive diagnosis of this compound relies on identifying the specific mutation in the beta-globin (HBB) gene. This is achieved through DNA sequencing, a process that determines the precise order of nucleotides within a DNA molecule.
Sanger Sequencing , a well-established and reliable method, has been instrumental in confirming the genetic basis of many hemoglobinopathies, including this compound. This technique involves sequencing a specific region of the HBB gene to identify the single nucleotide substitution responsible for the amino acid change. For this compound, sequencing of the HBB gene reveals a missense mutation at codon 111, where the normal valine (Val) codon is replaced by an alanine (B10760859) (Ala) codon. nih.govnih.gov
Next-Generation Sequencing (NGS) offers a high-throughput alternative to Sanger sequencing, allowing for the simultaneous analysis of multiple genes or even the entire genome. nih.gov While not always necessary for the diagnosis of a known variant like this compound, NGS can be particularly useful in cases with complex presentations or when screening for multiple hemoglobinopathies. This powerful technology can rapidly identify the causative mutation in the HBB gene and can also uncover other genetic modifiers that may influence the clinical phenotype. arupconsult.com
| Parameter | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Principle | Dideoxy chain termination | Massively parallel sequencing |
| Throughput | Low to medium | High |
| Application for Hb Stanmore | Targeted confirmation of the known mutation | Comprehensive analysis, screening for multiple variants |
| Key Finding | Identifies the specific nucleotide change at codon 111 of the HBB gene | Confirms the HBB mutation and can identify other genetic variants |
Gene Expression and Transcriptional Profiling Studies
While direct DNA sequencing confirms the presence of the mutation, gene expression studies can provide insights into the functional consequences of the this compound variant. These studies assess the levels of messenger RNA (mRNA) produced from the mutated HBB gene.
Due to the unstable nature of the this compound protein, it is plausible that the corresponding mRNA levels might be altered, although specific transcriptional profiling studies on this variant are not widely documented in the literature. In other unstable hemoglobinopathies, it has been observed that the instability of the resulting protein can sometimes lead to a feedback mechanism affecting mRNA stability or transcription rates. Techniques such as quantitative real-time PCR (qRT-PCR) could be employed to quantify the amount of beta-globin mRNA in the red blood cell precursors of individuals with this compound, providing valuable information on the transcriptional efficiency of the mutated allele.
Proteomic and Biochemical Characterization Techniques
Proteomic and biochemical analyses are crucial for characterizing the this compound protein itself, providing information on its structure, stability, and behavior.
High-Performance Liquid Chromatography (HPLC) for Globin Chain Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hemoglobin variants. In the context of this compound, ion-exchange HPLC is particularly valuable. This method separates different hemoglobin types based on their net electrical charge.
In the case of this compound, the substitution of a neutral amino acid (valine) with another neutral amino acid (alanine) results in a protein that is "isoelectrophoretically silent." nih.gov This means that it has a similar or identical charge to normal Hemoglobin A (HbA) and therefore may not be easily separated by standard electrophoretic techniques. However, subtle differences in protein conformation can sometimes lead to altered retention times on an HPLC column. A case report on this compound noted its incidental detection through an unusual profile in glycated hemoglobin (HbA1c) measurement by ion-exchange HPLC. nih.gov This highlights the sensitivity of HPLC in detecting even minor structural changes that may not be apparent with other methods.
Isoelectric Focusing and Electrophoretic Mobility Studies
Isoelectric focusing (IEF) is another high-resolution technique used to separate proteins based on their isoelectric point (pI) — the pH at which a protein has no net electrical charge. As mentioned, this compound is described as "isoelectrophoretically silent," indicating that its pI is very close to that of Hemoglobin A. nih.gov Consequently, it does not separate well from HbA using standard IEF or other electrophoretic methods. This characteristic can make its initial detection challenging and underscores the need for more advanced analytical techniques for its confirmation.
| Technique | Principle | Application to this compound | Expected Result |
| High-Performance Liquid Chromatography (HPLC) | Separation based on charge and/or hydrophobicity | Globin chain separation and variant detection | May show an atypical peak or altered retention time compared to normal hemoglobin profiles. |
| Isoelectric Focusing (IEF) | Separation based on isoelectric point (pI) | Determination of the protein's pI | Co-migration with Hemoglobin A, appearing "isoelectrophoretically silent." |
Mass Spectrometry Approaches (e.g., Electrospray Ionization Mass Spectrometry, High-Resolution Accurate Mass Spectrometry, Top-Down Proteomics)
Mass spectrometry (MS) has emerged as a powerful tool for the definitive characterization of hemoglobin variants, offering high sensitivity and specificity.
Electrospray Ionization Mass Spectrometry (ESI-MS) has been successfully used to characterize this compound. nih.gov This technique involves introducing the protein into the mass spectrometer in a liquid state, where it is ionized. The mass-to-charge ratio of the intact globin chains is then measured with high accuracy. The substitution of valine (117.1 Da) with alanine (89.1 Da) in the beta-globin chain of this compound results in a predictable mass decrease of 28 Da. ESI-MS can precisely measure this mass difference, confirming the amino acid substitution.
High-Resolution Accurate Mass Spectrometry (HRAM) provides even greater mass accuracy, allowing for the confident identification of variants with very small mass changes. nih.gov This level of precision is crucial for distinguishing between different hemoglobin variants that may have similar masses.
| Mass Spectrometry Technique | Principle | Information Obtained for this compound |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Ionization of intact proteins from solution | Precise mass of the variant beta-globin chain, confirming a 28 Da mass decrease. |
| High-Resolution Accurate Mass Spectrometry (HRAM) | High-precision mass measurement | Highly accurate mass of the variant globin chain, increasing confidence in identification. |
| Top-Down Proteomics | Fragmentation of the intact protein | Direct confirmation of the amino acid sequence and precise location of the Val→Ala substitution. |
Spectrophotometric Assays for Oxygen Binding and Spectroscopic Signatures
Spectrophotometry is a fundamental technique for characterizing the oxygen-binding properties of hemoglobin variants like this compound. truman.edunih.gov This method relies on the principle that hemoglobin and its derivatives, such as oxyhemoglobin and deoxyhemoglobin, exhibit distinct absorption spectra in the visible light range. wikilectures.euomlc.org By measuring the absorbance of a hemoglobin solution at specific wavelengths, it is possible to determine the concentration of hemoglobin and its oxygen saturation. nih.govksu.edu.sa
For this compound, which is known to have a low oxygen affinity, spectrophotometric assays are crucial for quantifying this property. tandfonline.comnih.gov The primary output of these assays is the oxygen-hemoglobin dissociation curve, which plots the percentage of oxygen-saturated hemoglobin against the partial pressure of oxygen (pO2). wikipedia.orgteachmephysiology.com A key parameter derived from this curve is the P50 value, the partial pressure of oxygen at which the hemoglobin is 50% saturated. nih.gov For variants with low oxygen affinity like this compound, the curve is shifted to the right, indicating a higher P50 value compared to normal adult hemoglobin (Hemoglobin A). wikipedia.orgnih.gov This rightward shift signifies that a higher oxygen pressure is required to achieve the same level of saturation, reflecting the reduced affinity and enhanced oxygen release to tissues. nih.gov
Table 1: Spectrophotometric Properties of Hemoglobin Variants
| Property | Hemoglobin A (Normal) | This compound (Expected) | Significance |
|---|---|---|---|
| Oxygen Affinity | Normal | Low tandfonline.comnih.gov | Affects oxygen transport and delivery. |
| Oxygen Dissociation Curve | Sigmoidal, standard position wikipedia.org | Sigmoidal, right-shifted wikipedia.orgnih.gov | Indicates enhanced oxygen unloading. |
| P50 Value | ~26 mmHg nih.gov | Higher than normal | Quantifies the decrease in oxygen affinity. |
| Absorption Maxima (nm) | Deoxy: ~555; Oxy: ~540, ~578 wikilectures.eu | Minor shifts possible | Reflects changes in the heme microenvironment. |
Structural Biology Approaches
X-ray Crystallography for Atomic Resolution Structure Determination
X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution. researchgate.netnih.gov This method has been pivotal in understanding the structure-function relationships in normal hemoglobin and its numerous variants. frontiersin.org The process involves crystallizing the purified protein and then bombarding the crystal with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which an atomic model can be built. nih.govmdpi.com
For this compound, a high-resolution crystal structure would provide definitive insights into how the β111(G13)Val→Ala substitution impacts the protein's architecture. tandfonline.comnih.gov The valine at position β111 is located at an internal site, and its replacement with a smaller alanine residue could create a void or lead to localized structural rearrangements. tandfonline.com X-ray crystallography could reveal changes in the tertiary structure of the β-globin chain, alterations in the critical α1β2 interface that mediates cooperativity, and perturbations in the heme pocket, all of which could explain the observed instability and low oxygen affinity. nih.govnih.gov Comparing the crystal structures of this compound in both the deoxygenated (T-state) and oxygenated (R-state) forms would be particularly illuminating for understanding the altered allosteric transition. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Structure Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of proteins in solution. springernature.comcmu.edu Unlike crystallography, which provides a static picture, NMR can probe the motions of a protein over a wide range of timescales. springernature.com For a protein like hemoglobin, NMR is particularly useful for studying conformational changes associated with ligand binding and allostery. nih.gov
Applying NMR spectroscopy to this compound could elucidate the dynamic consequences of the β111(G13)Val→Ala mutation. One-dimensional and two-dimensional NMR experiments can be used to assign specific proton resonances and monitor their chemical shifts upon oxygenation. nih.govresearchgate.net Changes in the NMR spectrum compared to Hemoglobin A can pinpoint specific residues that experience a change in their local environment. nih.gov This approach could identify how the substitution at β111 dynamically perturbs the heme pocket and the allosterically important α1β2 interface. nih.gov Furthermore, NMR relaxation experiments can probe the flexibility of the polypeptide chain, potentially revealing regions of increased or decreased motion that could be linked to the known instability of this compound. tandfonline.comnih.govspringernature.com
Cryo-Electron Microscopy (Cryo-EM) for Quaternary Structure Analysis
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large macromolecular assemblies. researchgate.netnih.gov The method involves flash-freezing the biomolecules in a thin layer of vitreous ice and imaging them with an electron microscope. researchgate.net Advanced image processing techniques then allow for the reconstruction of a high-resolution three-dimensional map of the molecule. nih.gov
Computational and Simulation Methodologies
Molecular Dynamics Simulations to Investigate Conformational Changes
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system, MD simulations can provide a detailed, dynamic view of protein conformational changes that are often difficult to capture experimentally. nih.govfhedin.com
For this compound, MD simulations would be an ideal approach to investigate the atomic-level consequences of the β111(G13)Val→Ala mutation. tandfonline.comnih.gov A simulation could be initiated using a homology model of this compound built from the known structure of Hemoglobin A. The simulation would then track the trajectory of all atoms over nanoseconds to microseconds, revealing how the smaller alanine residue affects local packing, protein stability, and the dynamics of water molecules within the protein interior. nih.govfhedin.com These simulations can be used to analyze changes in the hydrogen-bonding network, the flexibility of different protein regions, and the pathways of conformational change during the T-to-R state transition. nih.govnih.gov By calculating the free energy landscapes, MD simulations could provide a quantitative understanding of how the mutation destabilizes the oxygenated state, thereby explaining the observed low oxygen affinity. fhedin.com
| Molecular Dynamics | Atomic-level motion and conformational changes nih.gov | Simulates the dynamic impact of the Val→Ala substitution on protein stability and allosteric transitions. nih.govfhedin.com |
In Silico Mutagenesis and Protein Stability Prediction
In silico mutagenesis involves the computational introduction of an amino acid substitution into a protein's known three-dimensional structure. This allows for a detailed analysis of the potential impact of the mutation on the protein's stability and conformation. For this compound, the β111(G13)Val→Ala mutation can be modeled using the crystal structure of normal adult hemoglobin (Hemoglobin A) as a template. The valine at position β111 is located at the α1β1 interface, a critical region for the stability of the hemoglobin tetramer. nih.govdoctorabad.com
A variety of computational tools and algorithms can then be employed to predict the change in protein stability (ΔΔG) resulting from this mutation. A positive ΔΔG value typically indicates a destabilizing mutation, while a negative value suggests stabilization. These prediction tools often utilize force fields and energy functions to calculate the energetic changes caused by the altered amino acid side chain.
Commonly Used Protein Stability Prediction Tools:
FoldX: This empirical force field-based tool is widely used to predict the effect of mutations on protein stability. It calculates the free energy change of a mutation by considering the energetic contributions of various interactions within the protein structure.
Rosetta: A comprehensive software suite for macromolecular modeling, Rosetta includes protocols for predicting the change in protein stability upon mutation. It uses a physically realistic energy function and conformational sampling to model the effects of amino acid substitutions.
I-Mutant: This is a machine-learning-based method that predicts the direction and, in some versions, the value of the stability change upon mutation based on a large dataset of experimentally characterized mutations.
Hypothetical Research Findings for this compound:
While specific in silico mutagenesis studies on this compound are not extensively reported in the literature, we can extrapolate the likely findings based on the known properties of this variant and the capabilities of these computational tools. A hypothetical study might involve creating the β111Val→Ala mutation in the 3D structure of hemoglobin and then using a panel of stability predictors to assess its impact.
The substitution of the bulkier, hydrophobic valine with the smaller, less hydrophobic alanine at the α1β1 interface is expected to disrupt local packing and hydrophobic interactions. This would likely lead to a predicted destabilization of the hemoglobin tetramer. The results of such a hypothetical analysis could be summarized in a data table as follows:
| Prediction Tool | Predicted ΔΔG (kcal/mol) | Predicted Effect on Stability |
| FoldX | +1.85 | Destabilizing |
| Rosetta | +2.10 | Destabilizing |
| I-Mutant | Destabilizing | Destabilizing |
Table 1: Hypothetical Protein Stability Predictions for this compound (β111Val→Ala). This table illustrates the potential output from various in silico tools used to predict the change in protein stability (ΔΔG) upon the Valine to Alanine substitution at position β111. The positive ΔΔG values would indicate that the mutation is predicted to be destabilizing to the hemoglobin structure.
These in silico predictions would provide a quantitative basis for the observed instability of this compound, corroborating experimental findings such as a positive Heinz body test, which indicates the presence of precipitated, unstable hemoglobin within red blood cells. nih.gov
Molecular Docking for Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein) to form a stable complex. In the context of this compound, molecular docking can be used to investigate how the β111Val→Ala mutation affects the binding of crucial ligands, most notably oxygen and allosteric effectors like 2,3-bisphosphoglycerate (B1242519) (2,3-BPG).
Methodology for Molecular Docking Studies:
Model Preparation: A high-resolution 3D model of this compound is generated, typically through homology modeling or by introducing the mutation into the crystal structure of Hemoglobin A.
Ligand Preparation: The 3D structures of the ligands of interest (e.g., O₂, CO, 2,3-BPG) are obtained and prepared for docking.
Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding poses of the ligand in the binding site of both Hemoglobin A and this compound.
Analysis of Results: The predicted binding affinities (often expressed as a docking score or estimated binding free energy) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) are compared between the wild-type and the mutant hemoglobin.
Hypothetical Research Findings for this compound:
Given that this compound is characterized by low oxygen affinity, molecular docking studies would be expected to reveal changes in the heme pocket environment or allosteric effector binding sites that favor a lower affinity state.
A hypothetical molecular docking study comparing Hemoglobin A and this compound could yield the following results for oxygen binding:
| Hemoglobin Type | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hemoglobin A | Oxygen | -8.5 | His(E7), Phe(CD1), Val(E11) |
| This compound | Oxygen | -7.2 | His(E7), Phe(CD1), Val(E11) |
Table 2: Hypothetical Molecular Docking Results for Oxygen Binding to Hemoglobin A and this compound. This table presents a hypothetical comparison of the predicted binding affinity of oxygen to the heme pocket of normal Hemoglobin A and the Stanmore variant. A less negative binding affinity for this compound would suggest a weaker interaction and lower oxygen affinity, consistent with experimental observations.
Furthermore, docking studies with 2,3-BPG could investigate if the mutation in this compound alters the binding of this allosteric effector, which normally stabilizes the low-affinity T-state of hemoglobin. A stronger predicted binding of 2,3-BPG to this compound compared to Hemoglobin A could provide a molecular explanation for its reduced oxygen affinity.
Pathophysiological Mechanisms at the Molecular and Cellular Level in Hemoglobin Stanmore Carriers
Mechanisms of Hemoglobin Instability Leading to Erythrocyte Damage
The structural integrity of the hemoglobin tetramer is paramount for its function and survival within the erythrocyte. In Hemoglobin Stanmore, the amino acid substitution occurs at a critical interface, compromising the forces that maintain its stable conformation. oncohemakey.com
Mutations affecting the α1β1 interface, such as the one in this compound, are known to be more unstable than those affecting the α1β2 contact. oncohemakey.com This instability is the primary trigger for the downstream pathological events. The weakened noncovalent interactions allow the hemoglobin to denature and precipitate within the red blood cell. mhmedical.commhmedical.com
Formation of Insoluble Hemoglobin Inclusions (e.g., Heinz Bodies)
A hallmark of unstable hemoglobinopathies, including this compound, is the formation of intracellular precipitates of denatured hemoglobin known as Heinz bodies. arupconsult.comwikipedia.org These inclusions are composed of aggregated, oxidized, and denatured hemoglobin molecules. The process is initiated by the dissociation of the unstable tetramer into dimers and monomers, which are more prone to oxidation and subsequent aggregation.
The formation of Heinz bodies is a critical step in the pathophysiology of this compound. mdpi.com These rigid inclusions attach to the inner surface of the erythrocyte membrane, leading to a series of detrimental consequences for the cell. mhmedical.com
Impaired Red Blood Cell Integrity and Membrane Alterations
The presence of Heinz bodies significantly compromises the integrity and function of the red blood cell membrane. The attachment of these large, insoluble aggregates to the membrane cytoskeleton leads to a loss of erythrocyte deformability. nih.gov This reduced flexibility is a major factor in the premature destruction of red blood cells, as they are unable to navigate the narrow sinusoids of the spleen. mhmedical.com
The interaction between Heinz bodies and the cell membrane can also lead to direct membrane damage, increased membrane permeability, and altered ion transport. oncohemakey.com The spleen plays a crucial role in this process by attempting to remove the Heinz bodies, a process referred to as "pitting." This can result in the loss of a portion of the cell membrane, leading to the formation of "bite cells" and spherocytes, further contributing to the hemolytic process. mhmedical.com
Role of Oxidative Stress and Reactive Oxygen Species Generation
Unstable hemoglobins (B146990) are a significant source of intracellular oxidative stress. The inherent instability of this compound likely facilitates the generation of reactive oxygen species (ROS), which can overwhelm the erythrocyte's antioxidant defenses and cause widespread molecular damage.
Heme Release and Iron Overload Consequences
A key event in the generation of oxidative stress in unstable hemoglobinopathies is the release of heme from the globin chains. mdpi.com The hydrophobic heme pocket is crucial for maintaining hemoglobin stability, and substitutions in or near this pocket can lead to heme loss. nih.gov Free heme is highly cytotoxic and can participate in the generation of ROS through Fenton chemistry, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals.
This continuous cycle of heme release and ROS generation can lead to lipid peroxidation of the erythrocyte membrane, protein cross-linking, and further hemoglobin denaturation, creating a vicious cycle of damage. nih.gov While not specifically documented for this compound, this is a recognized mechanism in other unstable hemoglobinopathies.
Antioxidant Defense System Perturbations
Erythrocytes possess a robust antioxidant defense system, including enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, to neutralize ROS. However, the chronic oxidative stress imposed by an unstable hemoglobin like Stanmore can overwhelm these protective mechanisms. The constant demand to detoxify ROS can deplete the cell's reducing equivalents, such as NADPH and reduced glutathione (GSH), rendering it more susceptible to oxidative damage. This perturbation of the antioxidant defense system is a critical component of the pathophysiology leading to hemolysis.
Interplay with Other Genetic Modifiers and Co-Inherited Conditions
The clinical phenotype of an unstable hemoglobinopathy can be influenced by the co-inheritance of other genetic modifiers, particularly those affecting globin chain synthesis. The initial case of this compound was identified in an individual who was also a heterozygote for β⁰-thalassemia. nih.gov
In such cases of co-inheritance, the proportion of the unstable hemoglobin variant is often greater, leading to a more severe clinical presentation. dynamed.com This is because the reduced synthesis of the normal β-globin chain from the thalassemic allele results in a higher relative concentration of the unstable this compound. The severity of β-thalassemia itself is largely determined by the degree of imbalance between α- and non-α-globin chains, and the presence of an unstable β-chain variant can exacerbate this imbalance. nih.govehaweb.org
| Genetic Factor | Potential Impact on this compound Phenotype | Mechanism |
| Co-inherited β⁰-thalassemia | Increased clinical severity | Reduced synthesis of normal β-globin leads to a higher relative proportion of unstable this compound. dynamed.com |
| Co-inherited α-thalassemia | Potential for decreased clinical severity | Reduced α-globin chain synthesis may decrease the formation of unstable tetramers. ashpublications.org |
Impact of Co-Inheritance with Thalassemia (e.g., β⁰-Thalassemia)
The first identified case of this compound was in an individual who was a double heterozygote for this compound and β⁰-thalassemia, a condition where no β-globin chains are produced from the affected allele. This co-inheritance leads to a more severe clinical picture than would be expected from either condition in a simple heterozygous state.
At the molecular level, the pathophysiology is driven by a significant imbalance in globin chain synthesis. In a simple heterozygote for this compound, the production of the unstable β-Stanmore chains is accompanied by the production of normal β-globin chains from the other allele. However, in a compound heterozygote with β⁰-thalassemia, the β-thalassemia allele fails to produce any functional β-globin chains. nih.gov Consequently, the only β-globin chains synthesized are the unstable β-Stanmore chains.
This leads to a relative excess of α-globin chains and a higher proportion of the unstable this compound within the red blood cells. The excess α-globin chains, unable to find sufficient normal β-globin partners to form stable Hemoglobin A (α₂β₂), will pair with the available β-Stanmore chains, forming this compound (α₂βStanmore₂). The inherent instability of the this compound molecule is therefore amplified.
Cellular Consequences:
The increased concentration of the unstable this compound within erythrocytes has profound cellular consequences. The instability of the hemoglobin molecule leads to its denaturation and precipitation into insoluble aggregates known as Heinz bodies. nih.gov These Heinz bodies attach to the inner surface of the red blood cell membrane, leading to a cascade of detrimental effects:
Increased Membrane Rigidity: The attachment of Heinz bodies reduces the flexibility and deformability of the red blood cell membrane.
Oxidative Damage: The precipitated hemoglobin can generate reactive oxygen species, leading to further damage to cellular components.
Premature Destruction: The rigid, damaged red blood cells are recognized and removed from circulation by the spleen and other parts of the reticuloendothelial system, leading to chronic hemolytic anemia. nih.gov
This process of ineffective erythropoiesis (destruction of red blood cell precursors within the bone marrow) and peripheral hemolysis is the hallmark of the more severe clinical phenotype observed in individuals with co-inherited this compound and β⁰-thalassemia, which often manifests as thalassemia intermedia or, in some cases, thalassemia major. nih.govresearchgate.net
The clinical severity in such cases is often correlated with the degree of globin chain imbalance. The greater the deficit of normal β-globin chains, the higher the proportion of the unstable variant, and the more pronounced the clinical manifestations.
| Genotype | β-Globin Chain Production | Relative Proportion of Hb Stanmore | Expected Clinical Phenotype |
| Heterozygous Hb Stanmore | Normal β-chains + Unstable βStanmore-chains | Lower | Mild hemolytic anemia |
| Compound Heterozygous Hb Stanmore / β⁰-thalassemia | Only Unstable βStanmore-chains | Higher | Thalassemia intermedia to major |
Influence of Other Hemoglobin Variants
While the interaction of this compound with β-thalassemia is documented, there is a lack of specific case reports or research on its co-inheritance with other structural hemoglobin variants, such as Hemoglobin S or Hemoglobin C. However, based on the known pathophysiology of other unstable hemoglobin variants, some general principles can be extrapolated to hypothesize the potential molecular and cellular interactions.
The clinical outcome of co-inheriting two different hemoglobin variants is often complex and depends on the specific properties of each variant and their interaction within the red blood cell.
Potential Molecular and Cellular Interactions:
If this compound were to be co-inherited with another β-globin variant, the resulting clinical phenotype would likely be influenced by several factors:
Oxygen Affinity of the Co-inherited Variant: The low oxygen affinity of this compound could be either compensated for or exacerbated by the oxygen-binding properties of the other variant.
In the absence of direct evidence for this compound, analogies can be drawn from other compound heterozygous conditions. For example, the co-inheritance of Hb S with other variants like Hb C or Hb D-Punjab results in distinct clinical syndromes with varying degrees of severity. scienceopen.com Similarly, the interaction of other unstable hemoglobins with β-thalassemia or other structural variants often leads to a more severe phenotype. nih.gov
Comparative Analysis and Evolutionary Perspectives of Hemoglobin Stanmore and Other Variants
Structural and Functional Comparisons with Other Unstable Hemoglobins (B146990)
Unstable hemoglobin variants are characterized by mutations that decrease the molecule's structural integrity, leading to denaturation and precipitation within the red blood cell doctorabad.comdynamed.com. These precipitates, known as Heinz bodies, can damage the red cell membrane, leading to premature destruction of the cell (hemolysis) and causing a group of disorders known as congenital Heinz body hemolytic anemias oncohemakey.com.
Hemoglobin Stanmore's instability arises from its mutation at the β111(G13) position tandfonline.comnih.gov. This residue is located at the α1β1 interface, a critical contact region between the alpha and beta-globin subunits that is essential for forming a stable αβ dimer, the fundamental building block of the hemoglobin tetramer nih.gov. Mutations that disrupt the numerous non-covalent interactions in this region can weaken the association between the subunits, making the resulting hemoglobin molecule prone to dissociation into unstable monomers and subsequent denaturation oncohemakey.comnih.gov. The substitution of valine with the smaller, less hydrophobic alanine (B10760859) in this compound is believed to disrupt the normal packing of amino acid side chains at this interface, thereby compromising the molecule's stability. This is confirmed by a positive isopropanol (B130326) stability test, a standard method for detecting unstable hemoglobins nih.gov.
A comparison with other unstable hemoglobins highlights common mechanisms of instability. For instance, Hemoglobin Köln , the most common unstable variant, involves a substitution of valine for methionine at the β98(FG5) position. This change disrupts the heme pocket, leading to heme loss, which is a primary cause of its instability dynamed.com. While the specific mechanism for this compound is related to the α1β1 interface, the end result is the same: a structurally compromised protein that precipitates within the erythrocyte.
Table 1: Structural and Functional Comparison of Unstable Hemoglobin Variants
| Feature | This compound | Hemoglobin Köln | Hemoglobin Peterborough |
| Mutation | β111(G13) Val→Ala | β98(FG5) Val→Met | β111(G13) Val→Phe |
| Affected Region | α1β1 subunit interface | Heme pocket | α1β1 subunit interface |
| Primary Mechanism of Instability | Weakened α1β1 dimer contact | Heme loss from the globin chain | Disruption of α1β1 subunit interface |
| Functional Consequence | Instability, Low O₂ Affinity | Instability, High O₂ Affinity | Instability, Low O₂ Affinity |
| Stability Test | Positive Isopropanol Test | Positive Isopropanol & Heat Stability Tests | Positive Isopropanol Test |
Comparative Analysis with Other Low Oxygen Affinity Hemoglobin Variants (e.g., Hemoglobin Peterborough, Hemoglobin Rothschild)
Oxygen affinity, quantified by the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated), is a crucial functional parameter. A higher P50 value indicates lower oxygen affinity, meaning the hemoglobin releases oxygen more readily to the tissues acutecaretesting.orgdroracle.aiderangedphysiology.com. The normal P50 for human blood is approximately 26-27 mmHg nih.govucsf.edu. This compound is characterized by low oxygen affinity, implying a right-shifted oxygen dissociation curve and a P50 value higher than normal tandfonline.comnih.gov.
This characteristic is shared by other variants, providing a basis for comparative functional analysis. A particularly insightful comparison is with Hemoglobin Peterborough , which has a mutation at the very same position as this compound: β111(G13) Val→Phe researchgate.netnih.govsemanticscholar.orgbohrium.com. Both variants are noted for being unstable and having low oxygen affinity oncohemakey.comnih.govresearchgate.net. The substitution of the original valine with a bulky, aromatic phenylalanine in Hb Peterborough, like the substitution with a small alanine in Hb Stanmore, perturbs the α1β1 interface, leading to a similar functional outcome of reduced oxygen affinity.
Table 2: Comparative Analysis of Low Oxygen Affinity Hemoglobin Variants
| Feature | This compound | Hemoglobin Peterborough | Hemoglobin Rothschild | Hemoglobin A (Normal) |
| Mutation | β111(G13) Val→Ala | β111(G13) Val→Phe | β37(C3) Trp→Arg | None |
| Affected Region | α1β1 subunit interface | α1β1 subunit interface | α1β2 subunit interface | N/A |
| Oxygen Affinity | Low | Low | Low | Normal |
| P50 Value (mmHg) | Elevated (Specific value not reported in surveyed literature) | Elevated (Specific value not reported in surveyed literature) | ~34.5 | ~26-27 |
| Associated Properties | Instability | Instability | Tendency to dissociate into dimers | Stable |
Phylogenetic and Evolutionary Studies of Globin Gene Mutations
The study of globin gene evolution reveals a dynamic history of gene duplication, divergence, and selection pressures that have fine-tuned hemoglobin function in different species and populations nih.gov. The human β-globin gene (HBB) on chromosome 11 is part of a cluster of related genes that are expressed at different developmental stages nih.gov. The HBB gene itself exhibits numerous variations (mutations) across human populations, with over 200 different mutations identified that can lead to β-thalassemia alone nih.gov.
The specific mutation in this compound, β111 Val→Ala, has not been the subject of extensive phylogenetic studies. However, the location of this mutation provides evolutionary context. The β111 position, occupied by valine, is located within the G-helix and contributes to the extensive and critical α1β1 interface oncohemakey.comnih.gov. This interface is highly conserved across species, indicating strong purifying selection. Such conservation implies that most changes in this region are deleterious to the protein's structure and function and are therefore removed from the gene pool over evolutionary time.
The existence of rare variants like Hb Stanmore and Hb Peterborough represents mutations that have occurred relatively recently in human history and have not been eliminated, likely due to their recessive nature or the fact that they may not cause severe disease in the heterozygous state researchgate.net. The β-globin gene cluster in mammals is known to be more evolutionarily dynamic than the α-globin cluster, showing more frequent gene duplications and deletions nih.gov. This evolutionary plasticity allows for the emergence of new variants, although functionally critical regions like the α1β1 interface remain under strong constraint.
Implications for Hemoglobin Structure-Function-Evolution Relationship
The case of this compound provides a clear illustration of the profound link between protein structure, function, and evolution.
Structure-Function: The substitution of valine with alanine at β111 directly demonstrates the principle of structural determinism of function. Valine is a nonpolar amino acid with a specific size and shape. Its replacement with alanine, which has a much smaller side chain, creates a void or a "packing defect" at the α1β1 interface oncohemakey.comnih.gov. This seemingly subtle change is sufficient to weaken the non-covalent bonds that hold the α1 and β1 subunits together, leading to two distinct functional consequences:
Instability: The weakened dimer interface makes the entire tetramer less stable, leading to denaturation.
Low Oxygen Affinity: The α1β1 interface is not just structural; it is crucial for transmitting the allosteric changes that occur upon oxygen binding. Disruption of this interface can alter the equilibrium between the low-affinity T (tense) state and the high-affinity R (relaxed) state, in this case favoring a conformation that releases oxygen more readily.
Structure-Function-Evolution: The comparison between this compound (Val→Ala) and Hemoglobin Peterborough (Val→Phe) is particularly illuminating. Both mutations occur at the exact same site, yet involve amino acids with very different properties (small and non-bulky vs. large and aromatic). Despite these differences, both substitutions result in the same dual phenotype of instability and low oxygen affinity nih.govresearchgate.net. This strongly suggests that the original valine residue at position β111 is critically optimized for both size and chemical properties to ensure proper subunit packing, molecular stability, and normal allosteric regulation of oxygen binding.
From an evolutionary perspective, the severe functional consequences of altering this single amino acid underscore the intense selective pressure to maintain the integrity of the α1β1 interface. The rarity of variants like Stanmore and Peterborough is a testament to this evolutionary constraint. They represent failed "natural experiments" that highlight the precision of the hemoglobin molecule, which has been refined over millions of years to function as an efficient and stable oxygen transporter.
Future Research Directions and Translational Prospects in Hemoglobin Stanmore Studies
Development of Novel Analytical and Diagnostic Research Tools
The characterization of Hemoglobin Stanmore has historically relied on protein electrophoresis, high-performance liquid chromatography (HPLC), and stability tests. nih.gov While effective, these methods can be supplemented by more advanced analytical tools for a more comprehensive understanding.
Advanced mass spectrometry techniques, for instance, can provide precise molecular weight determination and confirm the amino acid substitution in this compound. nih.gov Capillary electrophoresis offers high resolution for separating hemoglobin variants that might be "silent" or difficult to distinguish with conventional methods. science.gov For a definitive diagnosis, particularly in cases with complex presentations, globin gene sequencing is the gold standard as it can identify the specific mutation in the HBB gene. arupconsult.com
Future diagnostic research could focus on developing more rapid and sensitive point-of-care tests for unstable hemoglobins (B146990). Biosensor-based assays or microfluidic devices could potentially be designed to detect the biophysical changes associated with unstable variants like this compound, offering quicker and more accessible screening options.
High-Throughput Screening and Phenotypic Characterization Methodologies
High-throughput screening (HTS) methodologies offer a powerful approach to systematically investigate the effects of various molecules on the stability and function of this compound. HTS assays can be developed to screen large libraries of small molecules for their ability to mitigate the instability of this variant. nih.govmdpi.com For example, a fluorescence-based thermal shift assay could be adapted to a high-throughput format to identify compounds that increase the melting temperature of this compound, indicating enhanced stability.
Furthermore, advanced cellular screening platforms using patient-derived erythroid precursor cells could be employed to assess the phenotypic consequences of this compound in a more physiologically relevant context. These platforms can be used to screen for compounds that not only stabilize the hemoglobin molecule but also improve red blood cell survival and reduce markers of hemolysis. nih.gov
Computational Biology and Artificial Intelligence in Variant Prediction and Analysis
Computational biology and artificial intelligence (AI) are becoming indispensable tools in the study of genetic variants. In silico prediction algorithms can be utilized to model the three-dimensional structure of this compound and predict the impact of the Val→Ala substitution at the β111 position on protein stability and oxygen affinity. elifesciences.orgtandfonline.comnih.gov These models can help to elucidate the molecular mechanisms underlying the observed phenotype.
Elucidation of Specific Protein-Protein Interactions within the Erythrocyte Cytoskeleton
The instability of this compound can lead to its precipitation and the formation of Heinz bodies, which can damage the red blood cell membrane and lead to premature destruction of the cell. clevelandclinic.org The interaction between hemoglobin and the erythrocyte cytoskeleton is crucial for maintaining red blood cell integrity. nih.gov
Future research should focus on elucidating the specific protein-protein interactions between this compound and components of the erythrocyte cytoskeleton, such as spectrin (B1175318) and ankyrin. nih.gov Techniques like co-immunoprecipitation followed by mass spectrometry can be used to identify proteins that differentially interact with this compound compared to normal Hemoglobin A. Understanding these interactions could reveal novel pathways involved in the pathophysiology of the associated hemolytic anemia and may identify new targets for therapeutic intervention. elifesciences.org
Conceptual Molecular Strategies for Stabilizing Hemoglobin Variants (e.g., chaperone therapy targets, small molecule modulators, not clinical applications)
Building on the insights gained from the aforementioned research directions, several conceptual molecular strategies can be envisioned to stabilize unstable hemoglobin variants like this compound.
Chaperone Therapy Targets: Pharmacological chaperones are small molecules that can bind to and stabilize misfolded or unstable proteins, facilitating their proper folding and function. nih.govnih.gov For this compound, research could focus on identifying specific chaperone proteins, either endogenous or exogenous, that can interact with the unstable β-globin chain and promote its correct folding and assembly into a stable tetramer. The α-hemoglobin-stabilizing protein (AHSP) is a natural chaperone for α-globin, and understanding its potential interaction, or lack thereof, with the abnormal β-chain of this compound could provide insights into developing targeted chaperone therapies. nih.gov
Small Molecule Modulators: The development of small molecules that can directly bind to and stabilize the this compound tetramer is a promising avenue. nih.gov These molecules could act as "molecular glue," reinforcing the interactions between the globin subunits or at the site of the destabilizing mutation. High-throughput screening, guided by computational modeling, could identify lead compounds that bind to specific pockets in the hemoglobin molecule and allosterically increase its stability without negatively impacting its oxygen transport function. nih.gov
The following table summarizes the key research findings for this compound:
| Feature | Finding | Reference |
| Amino Acid Substitution | β111(G13)Val→Ala | arupconsult.comnih.gov |
| Stability | Unstable (Positive Isopropanol (B130326) Stability Test) | nih.gov |
| Oxygen Affinity | Low | arupconsult.com |
| Clinical Presentation | Can be associated with mild clinical symptoms. The first reported case was a double-heterozygote with β⁰-thalassemia. | arupconsult.comnih.gov |
| Electrophoretic Mobility | Isoelectrophoretically silent | nih.gov |
Q & A
Q. How is hemoglobin Stanmore identified in clinical samples, and what methodological challenges arise during its detection?
this compound (β111[G13]Val→Gly) is identified using a combination of high-performance liquid chromatography (HPLC), capillary electrophoresis, and DNA sequencing to confirm the mutation. Challenges include distinguishing it from other unstable variants due to overlapping retention times in HPLC. Mass spectrometry is critical for precise structural characterization . Clinically, its instability may lead to false-low HbA1c values in glycated hemoglobin assays, requiring method validation via correlation studies with alternative markers (e.g., fructosamine) .
Q. What are the clinical implications of this compound’s biochemical properties?
The variant’s β-globin chain mutation causes reduced stability and low oxygen affinity, which may manifest as mild hemolytic anemia or compensatory erythrocytosis. Researchers should correlate clinical phenotypes with functional assays, such as oxygen dissociation curves and heat stability tests, to assess its pathological significance. Longitudinal cohort studies are recommended to track complications like iron overload or splenomegaly .
Q. Which laboratory protocols are essential for handling this compound samples?
Key protocols include:
- Pre-analytical: EDTA anticoagulated blood, immediate refrigeration to prevent degradation.
- Analytical: Parallel testing with HPLC and molecular sequencing to confirm the variant.
- Post-analytical: Annotating results with disclaimers about potential assay interference (e.g., HbA1c inaccuracies) .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s structural instability?
Experimental approaches include:
- Thermal stability assays : Incubate purified hemoglobin at 50°C and measure precipitation over time.
- Proteolytic susceptibility : Use trypsin digestion and mass spectrometry to identify unstable regions.
- Molecular dynamics simulations : Model the β111 mutation’s impact on tetramer stability. Compare results with wild-type hemoglobin and other unstable variants (e.g., Hb Köln) to contextualize findings .
Q. What strategies resolve contradictions between in vitro functional data and in vivo clinical observations?
Discrepancies may arise from compensatory mechanisms (e.g., upregulated fetal hemoglobin). To address this:
Q. How can the FINER criteria improve hypothesis generation for this compound studies?
Apply the FINER framework:
- Feasible : Prioritize accessible techniques (e.g., CRISPR-edited cell lines over transgenic models).
- Novel : Investigate understudied aspects, such as redox interactions with heme iron.
- Relevant : Align with broader goals (e.g., improving diagnostic guidelines for rare variants). This ensures hypotheses are actionable and impactful .
Methodological Considerations
Q. What functional assays best characterize this compound’s oxygen-binding abnormalities?
- Oxygen equilibrium curves : Measure p50 values using tonometry; compare with wild-type.
- Bohr effect analysis : Assess pH-dependent oxygen affinity shifts.
- 2,3-BPG binding assays : Quantify allosteric regulator interactions via fluorescence quenching. Normalize results to hemoglobin concentration and adjust for temperature/pH variations .
Q. How should researchers validate next-generation sequencing (NGS) pipelines for this compound detection?
- In silico validation : Use synthetic DNA controls with the β111 mutation.
- Cross-platform concordance : Compare NGS results with Sanger sequencing and protein-level data.
- Population frequency analysis : Screen diverse cohorts to rule out sequencing artifacts .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing this compound’s association with clinical outcomes?
Q. How can structural biology tools clarify the mechanism of this compound’s instability?
- X-ray crystallography : Resolve the mutant β-globin’s conformation.
- Cryo-EM : Visualize tetramer dynamics in near-native states.
- Hydrogen-deuterium exchange mass spectrometry : Map regions prone to unfolding .
Q. Key Data from Literature
| Property | This compound | Wild-Type Hemoglobin | Methodologies Used |
|---|---|---|---|
| Oxygen Affinity (p50) | Increased (low affinity) | Normal | Oxygen equilibrium curves |
| Thermal Stability | Reduced (precipitates at 50°C) | Stable | Heat denaturation assays |
| Clinical Presentation | Asymptomatic to mild hemolysis | None | Cohort studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
